molecular formula C17H26N4O4S B2559985 4-((4-acetamidophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034377-72-3

4-((4-acetamidophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2559985
CAS No.: 2034377-72-3
M. Wt: 382.48
InChI Key: LIKMUYDTWLCZPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical and Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.) .

Scientific Research Applications

Blood-Brain Barrier Penetration and Antitumor Activity

One notable area of application is in the development of antitumor drugs, where similar compounds have been studied for their ability to penetrate the blood-brain barrier effectively. For instance, studies on acridine antitumor drugs, which share a structural resemblance to "4-((4-acetamidophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide," highlight their potential for treating brain tumors due to significant blood-brain barrier penetration (Cornford, Young, & Paxton, 2004). These findings suggest that derivatives of "this compound" could also be explored for similar applications, considering their structural similarities and potential pharmacological properties.

Material Science and Polymer Research

In the realm of material science, particularly in polymer research, compounds structurally related to "this compound" have been synthesized and studied for various applications. For instance, aromatic polyamides synthesized through condensation polymerization processes involving similar sulfonamide components exhibit unique properties suitable for advanced technologies. These polymers' characteristics, such as high molecular weight and coil conformation in specific solvents, make them potentially useful in creating materials with specific mechanical, thermal, and chemical resistance properties (Zulfiqar, Ishaq, Ahmad, & Sarwar, 2008).

Enzyme Inhibition and Alzheimer's Disease Research

Additionally, derivatives of "this compound" have potential applications in medicinal chemistry, especially in the development of enzyme inhibitors. For instance, research on sulfonamide derivatives has demonstrated significant inhibitory activity against enzymes like acetylcholinesterase, which is a target for treating neurological disorders such as Alzheimer’s disease. These findings open up avenues for developing new therapeutic agents that could potentially manage or treat Alzheimer's disease and related conditions (Abbasi et al., 2018).

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve studying how it interacts with its target in the body .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It also includes precautions to be taken while handling the compound .

Properties

IUPAC Name

4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4S/c1-13(22)19-15-4-6-16(7-5-15)26(24,25)18-12-14-8-10-21(11-9-14)17(23)20(2)3/h4-7,14,18H,8-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKMUYDTWLCZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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